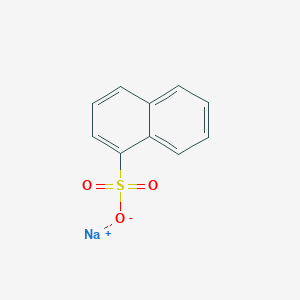

Sodium 1-naphthalenesulfonate

Description

Properties

IUPAC Name |

sodium;naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042394 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-14-3, 1321-69-3 | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

Naphthalene undergoes electrophilic aromatic substitution with sulfur trioxide (SO₃), generated in situ from concentrated sulfuric acid or oleum. The regioselectivity for the 1-position is kinetically controlled at lower temperatures (40–60°C), whereas higher temperatures (>160°C) favor the 2-isomer. A typical procedure involves:

Challenges and Optimizations

-

Regioselectivity : Achieving >80% 1-isomer purity requires precise temperature control. Prolonged heating shifts the product toward the 2-isomer due to thermodynamic control.

-

Byproducts : Over-sulfonation (di-sulfonation) and oxidation byproducts are common. Using oleum (20% SO₃) at 50°C reduces di-sulfonation to <5%.

-

Workup : The acidic reaction mixture is neutralized with NaOH, and the product is crystallized from aqueous solution. Excess sodium sulfate (Na₂SO₄) byproduct is removed via recrystallization.

Reduction Sulfonation of 1-Nitronaphthalene

A patented method (CN110372547B) describes the synthesis of sodium 1-amino-4-naphthalenesulfonate, which shares procedural similarities with 1-naphthalenesulfonate preparation. While the target compound differs, the sulfonation and neutralization steps provide insights into advanced regioselective techniques.

Key Steps in the Reduction Sulfonation Process

-

Reduction Sulfonation :

-

Desalting and Acidification :

-

Neutralization and Crystallization :

Adaptability for 1-Naphthalenesulfonate Synthesis

Although designed for an amino-substituted derivative, this method highlights strategies to enhance selectivity:

-

Solvent Systems : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve sulfonation efficiency by stabilizing intermediates.

-

Batchwise Reagent Addition : Incremental addition of sulfonating agents minimizes side reactions and improves yield (reported purity: 99.1%).

Oleum-Mediated Sulfonation with Phase Separation

The synthesis of alkyl naphthalene sulfonates (US5110981A) offers insights into large-scale sulfonation techniques applicable to 1-naphthalenesulfonate. While the patent focuses on alkyl derivatives, its sulfonation protocol can be adapted for monosulfonation.

Process Overview

-

Sulfonation :

-

Phase Separation :

-

Neutralization :

Advantages Over Traditional Methods

-

Higher Efficiency : Oleum provides active SO₃, reducing reaction time to 2–3 hours.

-

Reduced Byproducts : Phase separation removes excess sulfuric acid, minimizing Na₂SO₄ contamination.

Comparative Analysis of Methods

| Parameter | Direct Sulfonation | Reduction Sulfonation | Oleum-Mediated |

|---|---|---|---|

| Reactants | Naphthalene, H₂SO₄ | 1-Nitronaphthalene, NaHSO₃ | Naphthalene, oleum |

| Temperature (°C) | 40–60 | 108–114 | 80–100 |

| Time (h) | 4–6 | 6–9 | 2–3 |

| Regioselectivity | 70–80% 1-isomer | >95% (for 4-position) | 75–85% 1-isomer |

| Yield | 65–75% | 85–90% | 70–80% |

| Purity | 90–95% | 99.1% | 92–96% |

| Byproducts | Di-sulfonates, Na₂SO₄ | Inorganic salts | Di-sulfonates |

Industrial and Research Implications

The choice of method depends on application requirements:

-

Direct Sulfonation : Cost-effective for bulk production but requires extensive purification.

-

Reduction Sulfonation : Ideal for high-purity applications (e.g., pharmaceuticals) but involves complex solvent systems.

-

Oleum-Mediated : Balances speed and yield, suitable for surfactant manufacturing.

Recent advancements in continuous-flow reactors and catalytic sulfonation (e.g., using ionic liquids) promise further improvements in selectivity and sustainability.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

Substitution Products: Depending on the reagent used, products such as halogenated or nitrated naphthalenesulfonates can be formed.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

Scientific Research Applications

Construction Industry

Sodium 1-naphthalenesulfonate is primarily utilized as a superplasticizer in concrete formulations. Its ability to reduce water content while maintaining workability enhances the strength and durability of concrete. This property is crucial for modern construction practices, where high-performance concrete is often required.

| Property | Effect |

|---|---|

| Water Reduction | Reduces water content by up to 30% |

| Workability | Improves flow and placement |

| Strength | Increases compressive strength |

Textile Industry

In textiles, this compound acts as a dispersing agent for dyes and pigments. It ensures uniform color distribution and enhances dye penetration, which is essential for achieving vibrant and consistent colors in fabrics.

| Application | Benefits |

|---|---|

| Dye Dispersant | Uniform color distribution |

| Colorfastness | Improves resistance to fading |

| Brightness | Enhances vibrancy of colors |

Agricultural Formulations

This compound serves as a dispersant in agricultural products such as pesticides and fertilizers. It promotes the uniform distribution of active ingredients, improving their efficacy and absorption by plants.

| Application | Function |

|---|---|

| Pesticides | Enhances dispersion for better efficacy |

| Fertilizers | Improves nutrient absorption |

Cosmetic and Personal Care Products

This compound is used in cosmetics as a surfactant and emulsifier. It helps stabilize emulsions, ensuring that oil and water components do not separate, which is vital for product consistency.

| Product Type | Role |

|---|---|

| Makeup | Emulsion stabilizer |

| Skin Care | Enhances solubility of ingredients |

Ceramics and Paper Industries

In ceramics, it acts as a deflocculant , aiding in the dispersion of clay particles to improve the workability of ceramic slurries. In the paper industry, it enhances the strength and printability of paper products.

Case Study 1: Concrete Performance Enhancement

A study demonstrated that incorporating this compound into concrete mixtures resulted in a significant increase in compressive strength compared to control samples without the additive. The reduction in water content allowed for denser concrete with improved durability.

Case Study 2: Textile Dyeing Efficiency

Research indicated that using this compound as a dye dispersant improved the uptake of reactive dyes in cotton fabrics by over 20%, leading to better color saturation and uniformity across batches.

Mechanism of Action

The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as a surfactant and dispersing agent. The sulfonate group enhances the solubility of hydrophobic compounds in water, facilitating their interaction with other molecules. In chromatography, it aids in the separation of complex mixtures by interacting with specific analytes and altering their retention times .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonates

Structural and Functional Differences

Positional Isomers: 1- vs. 2-Naphthalenesulfonates

- 1-Naphthalenesulfonate: Sulfonate group at position 1 of naphthalene. 0.43–10.63 µM for other suramin analogues) . Used as a tracer in geothermal studies due to stability in high-salinity environments .

- 2-Naphthalenesulfonate Derivatives: Example: 2,6-Naphthalenedisulfonate (CAS No. 60223-95-2) . Higher sulfonate group density enhances ionic strength, making it suitable for geothermal brine tracing .

Alkyl Chain Modifications

- Dinonyl-Naphthalenesulfonates (e.g., CAS 25322-17-2): Bulky alkyl chains improve surfactant properties and thermal stability . Used in industrial detergents and lubricants, unlike the simpler 1-naphthalenesulfonate .

Sodium Dodecyl Sulfonate (CAS 2386-53-0):

Functional Group Additions

- 8-(Anilino)-1-Naphthalenesulfonate (ANS): Anilino group enables fluorescence enhancement when bound to amyloid fibrils . this compound lacks this probe functionality .

- Suramin Analogues (e.g., NF110, NF023): Multiple sulfonate groups and aromatic cores enable HMGA2-DNA inhibition (IC₅₀: 0.43–10.63 µM) .

Industrial and Environmental Roles

- Thermal Stability: this compound and its dinonyl derivatives tolerate high temperatures, making them ideal for geothermal tracers . Shorter-chain sulfonates (e.g., sodium hexanesulfonate) degrade faster under extreme conditions .

Biological Activity

Sodium 1-naphthalenesulfonate (CAS No. 130-14-3) is a sodium salt of naphthalenesulfonic acid, widely recognized for its diverse applications in various fields, including biochemistry, construction, and cosmetics. This article delves into its biological activity, focusing on its antibacterial properties, safety assessments, and potential applications in various industries.

- Molecular Formula : C₁₀H₈O₃S

- Molecular Weight : 230.21 g/mol

- Purity : ≥98.0% (by HPLC)

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound when utilized as a functionalizing agent for silver nanoparticles (AgNPs). The combination of this compound with reduced graphene oxide (rGO) has shown enhanced antibacterial effects compared to traditional stabilizers like polyvinyl pyrrolidone (PVP).

Key Findings:

- Enhanced Stability : this compound-functionalized rGO stabilizes AgNPs more effectively than PVP, leading to prolonged antibacterial activity .

- Low Cytotoxicity : This hybrid material demonstrates low cytotoxicity, making it suitable for applications in antibacterial solutions without significant health risks .

Safety and Toxicological Assessments

The safety profile of this compound has been evaluated in various studies. The Cosmetic Ingredient Review (CIR) panel concluded that while the compound is generally safe for use in cosmetics at concentrations below 2%, there are concerns regarding its potential absorption through the skin and mucous membranes.

Safety Assessment Highlights:

- Absorption Data : Approximately 1% of the applied dose may be absorbed dermally; however, this level of absorption raises concerns depending on the toxicity profile of the compound .

- Genotoxicity Concerns : The CIR panel recommended further studies to assess genotoxicity and potential carcinogenic effects, particularly if significant dermal absorption occurs .

Applications in Industry

This compound serves multiple roles across various industries:

- Construction : It acts as a superplasticizer in concrete formulations, enhancing workability and strength while reducing water content by up to 25% . This property is crucial for improving the fluidity and durability of concrete mixtures.

| Application Area | Benefits |

|---|---|

| Construction | High water-reducing rate, increases strength by up to 110% |

| Cosmetics | Acts as a surfactant-hydrotrope |

| Agriculture | Used as a dispersant |

| Plastics and Rubber | Enhances material properties |

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound-functionalized AgNPs exhibited superior antibacterial activity against common pathogens compared to non-functionalized AgNPs. The results indicated a significant reduction in bacterial viability, suggesting its potential use in medical applications such as wound dressings or antibacterial coatings.

Case Study 2: Safety Evaluation

In another investigation focusing on cosmetic formulations containing this compound, researchers found that while the ingredient was effective as a surfactant, further research was necessary to fully understand its long-term effects on skin health and potential systemic absorption.

Q & A

Q. How can this compound’s role in phase-transfer catalysis be optimized for novel organic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.